molecular formula C11H11BrClFO B591578 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one CAS No. 1373350-58-3

1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one

Cat. No.: B591578
CAS No.: 1373350-58-3
M. Wt: 293.56
InChI Key: GLASEZJRERSCSF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-fluorobenzene with 5-bromo-2-chlorobenzoic acid to form an intermediate, which is then further reacted under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone and potassium tert-butoxide in dimethyl sulfoxide.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one involves its interaction with specific molecular targets in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of protein function and the disruption of cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one can be compared with other similar compounds, such as:

    1-Bromo-2-fluorobenzene: This compound has a similar structure but lacks the pentan-2-one moiety.

    2-Bromo-5-fluorophenol: This compound contains a bromine and fluorine atom on a phenol ring.

    (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: This compound has a similar structure but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.

Properties

IUPAC Name

1-bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClFO/c12-11(10(15)6-3-7-13)8-4-1-2-5-9(8)14/h1-2,4-5,11H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLASEZJRERSCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)CCCCl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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